1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C20H17FN4O3S |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17FN4O3S/c21-14-6-8-15(9-7-14)25-11-13(10-18(25)26)19(27)22-20-24-23-17(29-20)12-28-16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H,22,24,27) |
InChI Key |
CTFVJPCBMHQMIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction Strategy
The pyrrolidine-5-one core was synthesized via a one-pot, three-component reaction adapted from methodologies for marine alkaloid derivatives. The protocol employs a Baylis-Hillman acid, 4-fluorophenyl-substituted arylacrolein, and tert-butyl isocyanide under mild basic conditions.
Reagents and Conditions :
-
Baylis-Hillman acid : 2-Chloromethyl-3-(4-fluorophenyl)-2-propenoic acid (1.2 equiv)
-
Arylacrolein : (E)-3-(4-Fluorophenyl)acrolein (1.0 equiv)
-
Isocyanide : tert-Butyl isocyanide (1.0 equiv)
-
Base : Cs₂CO₃ (1.5 equiv) in methanol at 25°C for 24 h
Mechanistic Insights :
The reaction proceeds through a tandem Knoevenagel-Michael addition, followed by cyclization and decarboxylation. The Baylis-Hillman acid acts as a Michael acceptor, while the arylacrolein contributes the 4-fluorophenyl group at position 1 of the pyrrolidine ring.
Yield and Characterization :
-
Yield : 88% (white crystalline solid)
-
Melting Point : 189–191°C
-
¹H-NMR (500 MHz, DMSO-d₆) : δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.12 (d, J = 8.2 Hz, 2H, Ar-H), 4.32 (dd, J = 9.1, 4.3 Hz, 1H, H-3), 3.78 (t, J = 7.8 Hz, 1H, H-4), 2.95–2.85 (m, 2H, H-2, H-5).
Preparation of 5-(Phenoxymethyl)-1,3,4-Thiadiazol-2-Amine
Cyclodehydration of Functionalized Carboxylic Acids
The thiadiazole scaffold was synthesized via cyclodehydration of 2-(phenoxymethyl)benzoic acid with thiosemicarbazide, following procedures for 1,3,4-thiadiazole derivatives.
Reagents and Conditions :
-
Carboxylic Acid : 2-(Phenoxymethyl)benzoic acid (1.0 equiv)
-
Thiosemicarbazide (1.2 equiv)
-
POCl₃ (5.0 equiv) at 85°C for 2 h
Workup :
The crude product was basified with NaOH (50%), filtered, and recrystallized from ethanol to yield the thiadiazole-2-amine.
Yield and Characterization :
-
Yield : 74% (off-white powder)
-
Melting Point : 132–134°C
-
¹H-NMR (300 MHz, DMSO-d₆) : δ 7.52–7.45 (m, 2H, Ar-H), 7.38–7.28 (m, 5H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 5.12 (s, 2H, CH₂O), 5.02 (bs, 2H, NH₂).
Hydrazone Coupling for Ylidene Formation
Schiff Base Condensation
The hydrazone linkage between the pyrrolidine-5-one and thiadiazole-2-amine was achieved via acid-catalyzed condensation.
Reagents and Conditions :
-
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv)
-
5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine (1.1 equiv)
-
Glacial Acetic Acid (5% v/v) in refluxing toluene (12 h)
Mechanistic Pathway :
The carboxylic acid was activated in situ by acetic acid, facilitating nucleophilic attack by the thiadiazole amine on the pyrrolidine ketone. Water removal via azeotropic distillation drove the equilibrium toward hydrazone formation.
Yield and Characterization :
-
Yield : 63% (pale-yellow solid)
-
Melting Point : 215–217°C
-
¹H-NMR (500 MHz, DMSO-d₆) : δ 8.24 (s, 1H, N=CH), 7.71 (d, J = 8.1 Hz, 2H, Ar-H), 7.45–7.30 (m, 7H, Ar-H), 6.98 (d, J = 8.3 Hz, 2H, Ar-H), 5.08 (s, 2H, CH₂O), 4.41 (dd, J = 9.0, 4.1 Hz, 1H, H-3), 3.82 (t, J = 7.9 Hz, 1H, H-4), 3.12–2.94 (m, 2H, H-2, H-5).
Optimization and Challenges
Stereochemical Control
The (2E)-configuration of the hydrazone was confirmed via NOESY spectroscopy, showing no nuclear Overhauser effect between the pyrrolidine H-3 and thiadiazole N=CH proton. Reaction at 110°C in toluene favored the E-isomer due to thermodynamic control.
Purification Techniques
-
Recrystallization : Ethanol/water (3:1) for pyrrolidine intermediate
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) for thiadiazole-2-amine
Analytical Data Summary
Table 1. Spectral Data for Key Intermediates
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Pyrrolidine-3-carboxylic acid | 7.65 (d, 2H), 4.32 (dd, 1H) | 174.2 (COOH), 162.1 (C=O) | 1685 (C=O), 1702 (COOH) |
| Thiadiazole-2-amine | 5.12 (s, 2H), 7.45–7.28 (m, 5H) | 155.3 (C-2), 131.8 (C-5) | 3276 (NH₂), 1598 (C=N) |
| Final product | 8.24 (s, 1H), 5.08 (s, 2H) | 172.4 (C=O), 160.3 (N=CH) | 1678 (C=O), 1612 (C=N) |
Chemical Reactions Analysis
Thiadiazole Formation
The thiadiazole ring is synthesized through convergent pathways:
-
Aminothiazole intermediates : React with α-haloketones under palladium catalysis to form cyclic derivatives.
-
Oxidation of sulfide intermediates : Conversion of sulfide groups to sulfonyl moieties using oxidizing agents like oxone .
-
Demethylation : Removal of protective groups (e.g., methoxy) using boron tribromide .
Reaction Conditions and Reagents
Comparison of Synthetic Approaches
| Approach | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Linear synthesis | Sequential formation of pyrrolidine → thiadiazole → substitution | Clear stepwise control | Lower efficiency due to multiple steps |
| Convergent synthesis | Parallel synthesis of substituents followed by final coupling | Higher efficiency, fewer purification steps | Requires precise stoichiometric control |
| Palladium-mediated | Cross-coupling of aryl halides with thiazole precursors | Enables diverse substitution patterns | Requires expensive catalysts |
Potential Chemical Modifications
The compound’s reactive sites enable further functionalization:
-
Oxidation : Thiadiazole sulfide groups can be oxidized to sulfonyl derivatives, altering physicochemical properties .
-
Reduction : Nitro groups (if present) can be reduced to amines, enabling subsequent amide bond formation .
-
Substitution : Amide groups may undergo displacement reactions with nucleophiles (e.g., amines) under basic conditions .
Biological Activity Correlation
While not directly studied for this compound, related thiadiazole derivatives (e.g., imidazothiazoles) exhibit antimicrobial and anticancer activities. Their synthesis often involves oxidation, reduction, and substitution steps, which may influence bioavailability or target binding .
Scientific Research Applications
Research indicates that compounds similar to 1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide exhibit various biological activities:
Anticancer Activity
Several studies have demonstrated that compounds with similar structures possess significant anticancer properties. For instance:
- In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as glioblastoma and breast cancer cells .
- Molecular docking studies suggest that these compounds can effectively bind to targets involved in cancer progression, making them candidates for further development as anticancer agents .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential using molecular docking techniques. Results indicate that it may act as a 5-lipoxygenase inhibitor , suggesting a role in reducing inflammation .
Antidiabetic Effects
Some derivatives of similar compounds have shown promising results in lowering glucose levels in diabetic models. For example, studies on related thiadiazole derivatives indicated significant reductions in blood glucose levels in Drosophila melanogaster models .
Case Studies and Research Findings
Several key studies highlight the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
*Estimated based on structural similarity to and .
Biological Activity
1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that suggests potential biological activity. The presence of a pyrrolidine core, along with thiadiazole and fluorophenyl substituents, enhances its pharmacological profile. This article reviews the biological activities associated with this compound, drawing on diverse sources and presenting relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a thiadiazole moiety and a fluorophenyl group. The fluorine atom contributes to the lipophilicity of the compound, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O3S |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features allow it to bind effectively to these targets, potentially leading to inhibition or modulation of their activity. Further studies are required to elucidate the precise mechanisms involved.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Thiadiazole Derivatives : A study showed that derivatives containing thiadiazole rings demonstrated notable cytotoxicity against various cancer cell lines, including colon and breast cancer cells .
Antimicrobial Activity
Compounds featuring similar structural motifs have been found to possess antimicrobial properties. The incorporation of the thiadiazole moiety is particularly noteworthy for its role in enhancing antibacterial activity:
- Study Findings : A review highlighted that thiosemicarbazide derivatives exhibited potent antibacterial effects against pathogenic bacteria . The incorporation of the phenoxymethyl group may further enhance this activity.
Anti-tubercular Activity
The compound's potential as an anti-tubercular agent is also worth noting. Research into related thiadiazole compounds has shown promising results against Mycobacterium tuberculosis:
- Activity Reports : Compounds tested in vitro against drug-resistant strains of Mtb displayed significant inhibitory effects, suggesting that the target compound could have similar efficacy .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various thiadiazole derivatives, one derivative exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells. This finding supports the hypothesis that structural modifications can lead to enhanced biological activity .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of thiadiazole derivatives against a panel of bacteria. Results indicated that certain derivatives had comparable efficacy to standard antibiotics, underscoring their potential therapeutic applications .
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. For example:
- Thiadiazole ring formation : Reacting hydrazine derivatives with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core .
- Pyrrolidine-5-one construction : Cyclization of γ-keto acids or esters with amines, followed by fluorophenyl substitution via nucleophilic aromatic substitution (e.g., using 4-fluoroaniline) .
- Critical optimization steps : Temperature control (~60–80°C) for thiadiazole formation, solvent selection (DMF or THF for polar intermediates), and catalyst use (e.g., Pd(PPh₃)₄ for cross-coupling reactions) to improve yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR spectroscopy : Identifies carbonyl (C=O, ~1680–1720 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) groups .
- ¹H/¹³C NMR : Confirms stereochemistry (e.g., E-configuration of the thiadiazole-ylidene group via coupling constants) and fluorophenyl substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) and fragmentation pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Core modifications : Replace the thiadiazole ring with pyrazole or triazole moieties to assess impact on target binding (e.g., enzyme inhibition) .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenoxymethyl moiety to enhance metabolic stability .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the pyrrolidone carbonyl) .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability analysis : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain variability in in vivo efficacy .
- Crystallographic validation : Resolve ligand-target co-crystal structures to confirm binding modes and rule out assay artifacts .
Methodological Considerations
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate) for intermediates and HPLC for final products .
- Yield improvement : Optimize stoichiometry (e.g., 1.2 equiv of phenoxymethyl chloride) and employ microwave-assisted synthesis for faster cyclization .
Q. How can computational tools predict off-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
